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Compound of Interest

Compound Name:
Galanin (1-16), mouse, porcine,

rat TFA

Cat. No.: B1574845

Get Quote

Abstract & Pharmacological Profile[4][5]
Galanin (1-16) is the highly conserved N-terminal fragment of the neuropeptide Galanin.[1]

Unlike the full-length peptide (1-29 or 1-30), which degrades rapidly and exhibits broad

receptor binding, Galanin (1-16) retains high-affinity agonist activity specifically at GalR1 and

GalR2 receptors while often exhibiting distinct pharmacokinetic stability.[2]

In the context of neuronal excitability, Galanin (1-16) is primarily utilized to induce

hyperpolarization and inhibit neurotransmitter release (e.g., Acetylcholine, Glutamate).[2] It acts

as a potent central nervous system depressant in specific circuits, most notably the

Hippocampus (CA1/CA3) and the Locus Coeruleus (LC).[2]
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Parameter Value / Description

Molecular Weight
~1600–1700 Da (varies slightly by species

sequence)

Receptor Selectivity

Agonist at GalR1 (Ki ~1–5 nM) and GalR2;

reduced or variable affinity for GalR3 compared

to full-length peptide.[2]

Primary Mechanism

GalR1: Gi/o-coupled activation of GIRK

channels; inhibition of Adenylyl Cyclase.GalR2:

Gq/11 or Gi/o (context dependent).[2]

Physiological Effect
Membrane hyperpolarization, reduction of firing

frequency, inhibition of EPSPs.[2]

Dose-Response Guidelines
The following concentrations are calibrated for acute brain slice electrophysiology (Patch-

Clamp). In vivo microinjection doses are provided for reference.

A. In Vitro Slice Electrophysiology (Bath Perfusion)
Target Effect: Maximal Hyperpolarization / Inhibition of Firing
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Concentration Efficacy Level Experimental Context

10 nM Threshold

Locus Coeruleus: Often

sufficient to induce measurable

hyperpolarization (~5-10 mV)

in highly sensitive LC neurons

via GalR1.

100 nM Standard (EC50)

Hippocampus & LC: The "Gold

Standard" starting dose.[2]

reliably activates GIRK

channels without rapid

desensitization.

1 µM Maximal (Saturation)

General: Used to ensure

complete receptor occupancy

or when studying inhibition of

high-frequency induced

Calcium influx (e.g., via

VGCCs).[2]

> 5 µM Supra-physiological

Warning: High risk of off-target

effects and rapid receptor

internalization/desensitization.

Avoid unless testing toxicity.[2]

B. In Vivo Microinjection (Intra-hippocampal/ICV)
Target Effect: Modulation of Seizure Activity or Memory Tasks
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Dose Volume Context

3.0 nmol 0.5 – 1.0 µL

Intra-hippocampal: Standard

dose to impair spatial learning

(mimics cholinergic blockade)

or inhibit seizure propagation.

6.0 – 10.0 nmol 1.0 – 5.0 µL

ICV (Intracerebroventricular):

Required for broad forebrain

distribution; often used to

study analgesic or

anticonvulsant effects.

Mechanism of Action: The Excitability Brake
Galanin (1-16) reduces neuronal excitability primarily through the GalR1 receptor subtype.[3][4]

The pathway involves the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

subunit of the Gi/o protein directly gating G-protein Coupled Inwardly Rectifying Potassium
(GIRK) channels, leading to K+ efflux and hyperpolarization. Simultaneously, the

subunit inhibits Adenylyl Cyclase and closes Voltage-Gated Calcium Channels (VGCCs),
preventing neurotransmitter release.
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Caption: GalR1-mediated inhibition. Galanin (1-16) activates Gi/o, opening GIRK channels

(hyperpolarization) and blocking Ca2+ entry.[2]

Detailed Experimental Protocol: Slice
Electrophysiology
Objective: Measure Galanin (1-16) induced hyperpolarization in CA1 Pyramidal Neurons.

Phase 1: Reagent Preparation (Critical)
Galanin peptides are "sticky" (adsorb to plastics).[2] Improper handling leads to false negatives.

[2]

Stock Solution: Dissolve lyophilized Galanin (1-16) in distilled water to 1 mM.

Tip: If solubility is poor, use 0.1 M Acetic Acid, but water is usually sufficient for the 1-16

fragment.[2]

Aliquot into low-binding tubes (e.g., Eppendorf LoBind) and store at -80°C.

Working Solution: Dilute stock into Oxygenated ACSF (Artificial Cerebrospinal Fluid)

immediately before use.

Carrier Protein: Add 0.05% - 0.1% BSA (Bovine Serum Albumin) to the ACSF. This

saturates plastic binding sites in the perfusion tubing, ensuring the actual dose reaches

the slice.

Phase 2: Whole-Cell Patch Clamp Workflow
Baseline Recording (5 mins):

Establish whole-cell configuration (Current Clamp mode, I=0).

Record stable Resting Membrane Potential (RMP) and firing characteristics.[2]

Quality Control: Series resistance (Rs) must be <20 MΩ and stable.[2]

Wash-In (2–4 mins):
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Switch perfusion to ACSF + 100 nM Galanin (1-16) + 0.1% BSA.

Monitor RMP. Expect a hyperpolarization of -4 to -10 mV within 60–120 seconds.[2]

Validation: Inject current steps to measure input resistance (R_in).[2] Galanin opening K+

channels (GIRK) should decrease input resistance.[2]

Steady State (3 mins):

Once the response plateaus, measure the change in holding current (if in Voltage Clamp)

or membrane potential (Current Clamp).[2]

Wash-Out (10–15 mins):

Switch back to standard ACSF (no Galanin).

Crucial Validation: The effect must be reversible. If RMP does not recover, the cell may be

unhealthy or the effect is non-specific toxicity.

Phase 3: Pharmacological Confirmation (The "Self-
Validating" Step)
To prove the effect is GalR-mediated, perform a separate experiment pre-incubating the slice

with a Galanin antagonist:

Antagonist:M35 or Galantide (1 µM).[2]

Protocol: Perfuse Antagonist for 10 mins -> Add Galanin (1-16) + Antagonist.

Result: The hyperpolarization observed in Phase 2 should be completely blocked.

Troubleshooting & Controls
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Issue Probable Cause Corrective Action

No Response Peptide adsorption to tubing.

Mandatory: Add 0.1% BSA to

the perfusion solution. Replace

Tygon tubing if old.

Irreversible Effect Cell death / Run-down.[2]

Monitor Series Resistance

(Rs).[2] If Rs increases >20%,

discard cell.[2] Ensure Wash-

out is sufficient (Galanin

sticky).[2]

Weak Response Receptor Desensitization.

GalR1 desensitizes rapidly.

Wait at least 20-30 mins

between repeated applications

on the same slice.

Precipitation Freezing/Thawing cycles.[5]

Do not refreeze aliquots more

than once. Use fresh aliquots

for critical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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